2-Hydroxy-6-[1-(4-methoxyphenoxy)ethyl]nicotinonitrile
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Overview
Description
2-Hydroxy-6-[1-(4-methoxyphenoxy)ethyl]nicotinonitrile is a chemical compound with the molecular formula C15H14N2O3 It is known for its unique structure, which includes a nicotinonitrile core substituted with a hydroxy group and a methoxyphenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-[1-(4-methoxyphenoxy)ethyl]nicotinonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-hydroxy-6-chloronicotinonitrile with 1-(4-methoxyphenoxy)ethanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-[1-(4-methoxyphenoxy)ethyl]nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 2-oxo-6-[1-(4-methoxyphenoxy)ethyl]nicotinonitrile.
Reduction: Formation of 2-hydroxy-6-[1-(4-methoxyphenoxy)ethyl]nicotinamidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-6-[1-(4-methoxyphenoxy)ethyl]nicotinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-[1-(4-methoxyphenoxy)ethyl]nicotinonitrile involves its interaction with specific molecular targets. The hydroxy and methoxyphenoxy groups may facilitate binding to enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-6-[1-(4-chlorophenoxy)ethyl]nicotinonitrile
- 2-Hydroxy-6-[1-(4-methylphenoxy)ethyl]nicotinonitrile
- 2-Hydroxy-6-[1-(4-ethoxyphenoxy)ethyl]nicotinonitrile
Uniqueness
2-Hydroxy-6-[1-(4-methoxyphenoxy)ethyl]nicotinonitrile is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or as an intermediate in organic synthesis.
Properties
IUPAC Name |
6-[1-(4-methoxyphenoxy)ethyl]-2-oxo-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10(14-8-3-11(9-16)15(18)17-14)20-13-6-4-12(19-2)5-7-13/h3-8,10H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQMPMDPZRPOEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C(=O)N1)C#N)OC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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